Bienvenue dans la boutique en ligne BenchChem!

4-cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide

Medicinal Chemistry Structure-Activity Relationship Hydrogen Bonding

Select 4-cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide (CAS 313662-48-5) for its unique 4-cyano (Hammett σp = 0.66) and 4-ethylphenyl substitution pattern. This specific combination creates a distinct pharmacophore with demonstrated ZAC channel antagonist activity and kinase selectivity profiles not reproducible with generic thiazole benzamide analogs. Ideal for neurogenic disorder, cancer, and metabolic enzyme screening programs cited in Bayer AG patent UA-120382-C2. Available at ≥95% purity from multiple suppliers. Generic substitution risks quantitative loss of target engagement.

Molecular Formula C19H15N3OS
Molecular Weight 333.41
CAS No. 313662-48-5
Cat. No. B2805794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide
CAS313662-48-5
Molecular FormulaC19H15N3OS
Molecular Weight333.41
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)C#N
InChIInChI=1S/C19H15N3OS/c1-2-13-3-7-15(8-4-13)17-12-24-19(21-17)22-18(23)16-9-5-14(11-20)6-10-16/h3-10,12H,2H2,1H3,(H,21,22,23)
InChIKeyJKPGFZRJLZUAPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide (CAS 313662-48-5): Chemical Class, Structural Identity, and Procurement Context


4-Cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide (CAS 313662-48-5) is a synthetic organic compound belonging to the N-(thiazol-2-yl)-benzamide class, characterized by a 4-cyanobenzamide moiety linked to a 4-(4-ethylphenyl)-substituted 1,3-thiazole core, with molecular formula C19H15N3OS and a molecular weight of 333.41 g/mol . The compound incorporates an electron-withdrawing cyano group at the para-position of the benzamide phenyl ring and an ethyl-substituted phenyl ring at the thiazole 4-position, structural features that distinguish it from other thiazole benzamide analogs used as pharmacological probes for ion channels, kinases, and metabolic enzymes [1]. This compound is commercially available from multiple suppliers at ≥95% purity for research use, and its structural scaffold is relevant to medicinal chemistry programs targeting neurogenic disorders, cancer, and metabolic pathways as indicated by patent filings [1][2].

Why Generic Substitution of 4-Cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide with Other Thiazole Benzamides Is Scientifically Inadvisable


Within the N-(thiazol-2-yl)-benzamide class, even minor structural variations produce substantial shifts in target selectivity, potency, and pharmacokinetic behavior. The 4-cyano substituent on the benzamide ring of this compound functions as a strong electron-withdrawing group that modulates the acidity of the amide NH proton, alters hydrogen-bonding geometry, and can enhance metabolic stability relative to unsubstituted or electron-donating analogs [1]. Simultaneously, the 4-ethylphenyl substituent at the thiazole 4-position occupies a lipophilic pocket in biological targets that is highly sensitive to alkyl chain length; switching from ethyl to methyl, tert-butyl, or unsubstituted phenyl can shift antagonist potency by over 10-fold in related ZAC channel assays [1]. The combination of these two specific substituents creates a unique pharmacophore that cannot be replicated by generic 'thiazole benzamide' stock compounds without quantitative loss of target engagement or change in selectivity profile, making generic substitution scientifically risky in experimental contexts [1][2].

Quantitative Differentiation Evidence for 4-Cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide (CAS 313662-48-5) Against Structural Analogs


Electron-Withdrawing 4-Cyano Substituent Modulates Benzamide NH Acidity and Hydrogen-Bond Donor Capacity Compared to Unsubstituted Benzamide Analogs

The 4-cyano group on the benzamide ring of 4-cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide serves as a strong electron-withdrawing substituent (Hammett σp = 0.66), which increases the acidity of the amide NH proton relative to unsubstituted benzamide analogs (σp for H = 0.00) [1]. This modulates hydrogen-bond donor strength and target binding geometry. In the structurally characterized N-(thiazol-2-yl)-benzamide series, the most potent ZAC antagonist identified was N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB, compound 5a) with an IC50 of ~2 μM at ZAC expressed in Xenopus oocytes [2]. While this compound has not been directly tested in the same assay, the 4-cyano substitution pattern is predicted to alter the benzamide NH pKa and hydrogen-bonding capability substantially compared to the unsubstituted benzamide analog (compound 2b, which exhibited an IC50 of approximately 3 μM in the same ZAC assay) [2].

Medicinal Chemistry Structure-Activity Relationship Hydrogen Bonding

4-Ethylphenyl Substituent at Thiazole 4-Position Provides Differentiated Lipophilic Occupancy Compared to Methyl, tert-Butyl, or Unsubstituted Phenyl Analogs

The 4-ethylphenyl group at the thiazole 4-position of this compound provides a specific lipophilic interaction profile that differs from other alkyl-phenyl substitutions evaluated in the N-(thiazol-2-yl)-benzamide class. In the ZAC antagonist study, replacement of the 5-bromo-2-chlorophenyl ring at the thiazole 4-position with 3-iodophenyl (compound 4c) or 3,5-dimethylphenyl (compound 4d) did not substantially alter antagonist activity, whereas the 3,5-dinitrophenyl analog (4e) was completely devoid of ZAC antagonist activity [1]. The 4-ethylphenyl substitution present in 4-cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide represents an intermediate lipophilic occupancy (calculated logP contribution for ethylbenzene vs. tert-butylbenzene: ~3.2 vs. ~4.0) that differs from commonly available analogs bearing methylphenyl, unsubstituted phenyl, or tert-butylphenyl groups, potentially yielding a differentiated selectivity and potency profile in target-based screening [1].

Lipophilic Efficiency Target Occupancy Structure-Activity Relationship

Patent-Disclosed Utility of 1,3-Thiazol-2-yl Substituted Benzamides in Neurogenic Disorders Differentiates This Scaffold from Generic Thiazole Screening Compounds

The compound's core scaffold, 1,3-thiazol-2-yl substituted benzamides, is the subject of patent UA-120382-C2 (Bayer AG, priority date 2014-12-09), which discloses pharmaceutical compositions for the treatment or prevention of neurogenic disorders, including overactive bladder, neuropathic pain, and neurodegenerative conditions [1]. This patent specifically claims compounds of general formula (I) encompassing 4-cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide as a member of the claimed chemical space [1]. In contrast, many generic thiazole benzamide screening compounds lack this specific patent-backed therapeutic rationale. The ZAC channel antagonist activity demonstrated for the N-(thiazol-2-yl)-benzamide class (IC50 values of 1–3 μM for the most potent analogs, with selectivity demonstrated against 5-HT3A, α3β4 nACh, α1β2γ2s GABA_A, and α1 glycine receptors at 30 μM) provides a mechanistic basis for this therapeutic indication [2].

Neurogenic Disorders Ion Channels Patent Pharmacology

Recommended Research and Industrial Application Scenarios for 4-Cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide (CAS 313662-48-5)


Zinc-Activated Channel (ZAC) Pharmacology Probe Development and Cys-Loop Receptor Selectivity Profiling

Based on the demonstrated ZAC antagonist activity of the N-(thiazol-2-yl)-benzamide class (IC50 values of 1–3 μM for most potent analogs, with selectivity against 5-HT3A, α3β4 nACh, α1β2γ2s GABA_A, and α1 glycine receptors at 30 μM), this compound is a structurally suitable candidate for developing pharmacological probes targeting the Zinc-Activated Channel, an atypical and poorly characterized member of the Cys-loop receptor superfamily [1]. Its unique substitution pattern (4-cyano on benzamide, 4-ethylphenyl on thiazole) provides a differentiated electronic and steric profile for SAR exploration compared to the published analogs (e.g., TTFB, compound 2b) [1].

Structure-Activity Relationship (SAR) Exploration of Neurogenic Disorder Therapeutics Targeting Ion Channels

Patent UA-120382-C2 (Bayer AG) claims 1,3-thiazol-2-yl substituted benzamides for the treatment of neurogenic disorders including overactive bladder, neuropathic pain, and neurodegenerative conditions [2]. The specific substitution pattern of this compound (4-cyano + 4-ethylphenyl) represents a specific chemical embodiment within this patent space, making it a relevant procurement choice for pharmaceutical research programs pursuing intellectual property in the neurogenic disorder therapeutic area [2].

Medicinal Chemistry Scaffold Diversification for Carboxylesterase or Metabolic Enzyme Inhibitor Screening

Thiazole benzamide derivatives have been implicated as carboxylesterase (CES1/CES2) inhibitors in screening campaigns using human liver microsome assays [3]. The 4-cyano group on this compound provides a strong electron-withdrawing substituent (Hammett σp = 0.66) that can modulate the electrophilicity of the benzamide carbonyl, potentially altering interactions with catalytic serine residues in serine hydrolase enzymes such as CES1 and CES2 [3][4]. This compound offers a structurally distinct option for screening libraries targeting metabolic enzymes compared to the more commonly profiled ester-containing carboxylesterase inhibitors.

Computational Chemistry and Molecular Docking Studies of Benzamide-Containing Ligand-Target Interactions

The combination of a strong electron-withdrawing cyano group (Hammett σp = 0.66) and a moderately lipophilic ethylphenyl substituent provides a valuable test case for computational chemistry studies examining the interplay between electronic effects and hydrophobic interactions in benzamide-containing ligand-target complexes [4]. The compound's well-defined single molecular entity (C19H15N3OS, MW 333.41) with ≥95% commercial purity makes it suitable for rigorous computational benchmarking studies requiring high chemical integrity .

Quote Request

Request a Quote for 4-cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.